1,3-Dibromo-5-fluoro-2-nitrobenzene
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Overview
Description
1,3-Dibromo-5-fluoro-2-nitrobenzene: is an organic compound with the molecular formula C6H2Br2FNO2 and a molecular weight of 298.89 g/mol . It is characterized by the presence of two bromine atoms, one fluorine atom, and one nitro group attached to a benzene ring. This compound is typically found as a white to light yellow crystalline solid and is known for its significant chemical reactivity .
Mechanism of Action
Target of Action
It’s known that this compound is an aryl fluorinated building block , which suggests it may interact with various biological targets depending on the specific context of its use.
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can participate in various chemical reactions, including nitration, conversion from the nitro group to an amine, and bromination .
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . It’s also known to be an inhibitor of CYP1A2 and CYP2C9 .
Result of Action
It’s known that the compound can be used in the preparation of ligand 5-fluoro-1,3-di (2-pyridyl)benzene, by a stille reaction with 2- (tri- n butylstannyl)pyridine .
Action Environment
It’s known that the compound should be stored in a dry room at normal temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving the fluorination, nitration, and bromination of benzene derivatives . The general synthetic route includes:
Fluorination: Introduction of a fluorine atom to the benzene ring.
Nitration: Addition of a nitro group (-NO2) to the benzene ring.
Bromination: Introduction of bromine atoms to the benzene ring.
Industrial Production Methods: The industrial production of this compound typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process includes:
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rates.
Purification: The final product is purified through crystallization or column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-5-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Reduction Products: Amino derivatives of the original compound.
Oxidation Products: Oxidized forms of the compound with different functional groups.
Scientific Research Applications
1,3-Dibromo-5-fluoro-2-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions due to its reactive nature.
Medicine: Investigated for potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1,3-Dibromo-2-fluoro-5-nitrobenzene: Similar structure but different positioning of the fluorine and nitro groups.
1,4-Dibromo-2-fluoro-5-nitrobenzene: Another isomer with different bromine and fluorine positions.
1,3-Dibromo-5-fluorobenzene: Lacks the nitro group, making it less reactive.
Biological Activity
1,3-Dibromo-5-fluoro-2-nitrobenzene is a halogenated aromatic compound with significant potential in biological applications. Its unique chemical structure, characterized by the presence of bromine, fluorine, and nitro groups, contributes to its reactivity and biological activity. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H3Br2FNO2. The presence of multiple halogen atoms alters its electronic properties, enhancing its interactions with biological targets. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Mechanisms of Biological Activity
This compound exhibits several mechanisms of action that are relevant to its biological activity:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways. Its nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules.
- Antimicrobial Activity : Halogenated nitro compounds are known for their antimicrobial properties. They can disrupt cellular processes in bacteria and fungi, leading to cell death.
- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in various cell lines, potentially through the generation of reactive oxygen species (ROS) or by interfering with DNA replication.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies showed that it could inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms involve the activation of caspases and modulation of key signaling pathways involved in cell survival.
Case Study 1: Antimicrobial Efficacy
In a comparative study examining the antimicrobial efficacy of halogenated compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects on both bacterial strains at concentrations as low as 10 µg/mL.
Case Study 2: Cytotoxicity in Cancer Research
A study focused on the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure. Mechanistic investigations suggested that the compound induced apoptosis through the mitochondrial pathway .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of S. aureus and E. coli | |
Anticancer | Induction of apoptosis in MCF-7 cells | |
Cytotoxicity | IC50 = 15 µM in breast cancer cells |
Table 2: Comparative Analysis of Similar Compounds
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
This compound | C6H3Br2FNO2 | Antimicrobial, anticancer |
1-Bromo-2-fluoro-4-nitrobenzene | C6H4BrFNO2 | Moderate antimicrobial |
1-Chloro-3-fluoro-5-nitrobenzene | C6H4ClFNO2 | Low cytotoxicity |
Properties
IUPAC Name |
1,3-dibromo-5-fluoro-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVNREXXMPLVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)[N+](=O)[O-])Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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